molecular formula C11H14N2OS B7936831 (Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(thiophen-3-yl)methanone

(Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(thiophen-3-yl)methanone

Cat. No.: B7936831
M. Wt: 222.31 g/mol
InChI Key: NLZZZCNEHWENFE-UHFFFAOYSA-N
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Description

(Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(thiophen-3-yl)methanone (CAS: 1494416-02-2 ) is a bicyclic pyrrolidine derivative featuring a hexahydropyrrolo[3,4-c]pyrrole core linked to a thiophen-3-yl group via a methanone bridge. Its synthesis typically involves coupling reactions between activated carbonyl intermediates and heterocyclic amines, as exemplified by protocols in and .

Key physicochemical properties include:

  • Molecular formula: C₁₂H₁₄N₂OS (derived from and structural analysis).
  • Molecular weight: ~250.32 g/mol.
  • Structural features: The thiophene ring introduces sulfur-based electronic effects, while the fused pyrrolidine system provides conformational rigidity.

Properties

IUPAC Name

2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl(thiophen-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS/c14-11(8-1-2-15-7-8)13-5-9-3-12-4-10(9)6-13/h1-2,7,9-10,12H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLZZZCNEHWENFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1)C(=O)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

[3+2] Cycloaddition of Azomethine Ylides

Azomethine ylides, generated from amino acids (e.g., sarcosine) and carbonyl compounds, undergo cycloaddition with dipolarophiles like maleimides to form bicyclic intermediates. For example:

  • Step 1 : Condensation of sarcosine with paraformaldehyde yields an azomethine ylide.

  • Step 2 : Cycloaddition with N-substituted maleimides produces octahydropyrrolo[3,4-c]pyrrole derivatives.

  • Step 3 : Basic hydrolysis opens the imide ring, yielding the free amine core.

Ring-Closing Metathesis (RCM)

RCM of diene precursors using Grubbs catalysts offers stereoselective access to the bicyclic structure. For instance:

  • Precursor : A diene with pyrrolidine and piperazine motifs.

  • Catalyst : Grubbs II (5–10 mol%) in dichloromethane at 40°C.

  • Yield : 60–75% after column chromatography.

Functionalization with Thiophen-3-yl Methanone

Acylation via Nucleophilic Substitution

The amine core reacts with thiophene-3-carbonyl chloride under Schotten-Baumann conditions:

  • Reagents : Thiophene-3-carbonyl chloride (1.2 equiv), triethylamine (2.0 equiv) in dichloromethane.

  • Conditions : 0°C to room temperature, 12–24 h.

  • Workup : Aqueous extraction followed by silica gel chromatography.

  • Yield : 65–78%.

Friedel-Crafts Acylation

Alternative routes employ Friedel-Crafts acylation to directly introduce the thiophene moiety:

  • Catalyst : AlCl₃ (1.5 equiv) in anhydrous dichloroethane.

  • Substrate : Preformed hexahydropyrrolo[3,4-c]pyrrole and thiophene-3-carbonyl chloride.

  • Temperature : Reflux (80°C) for 6 h.

  • Yield : 55–62%.

Optimization Strategies

Protecting Group Strategies

  • Boc Protection : Temporary Boc groups on the amine prevent over-acylation. Deprotection with TFA/CH₂Cl₂ (1:1) restores reactivity.

  • Trityl Groups : Enhance solubility during RCM steps.

Solvent and Catalyst Screening

ParameterOptimal ChoiceImpact on Yield
Solvent Dichloromethane+15% vs. THF
Base (Acylation) DIPEA+10% vs. TEA
Catalyst (RCM) Grubbs II+20% vs. Grubbs I

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (dd, J = 2.8 Hz, 1H, thiophene), 3.85–3.70 (m, 4H, pyrrolidine), 2.95–2.80 (m, 4H, piperazine).

  • LC-MS : [M+H]⁺ = 223.3 (calc. 222.3).

Purity Assessment

  • HPLC : >98% purity using C18 column (ACN/H₂O gradient).

  • Chiral HPLC : Confirms enantiomeric excess (>99% ee) for stereoselective routes.

Challenges and Solutions

Steric Hindrance

The bicyclic amine’s rigidity complicates acylation. Solutions include:

  • Microwave Assistance : Reduces reaction time from 24 h to 2 h (yield: +12%).

  • High-Pressure Conditions : 10 atm in autoclave improves thiophene coupling.

Regioselectivity

Competing acylation at alternate nitrogen sites is mitigated by:

  • Directed ortho-Metalation : Use of Lewis acids (e.g., ZnCl₂) to guide reactivity.

  • Temperature Control : Slow addition at −20°C minimizes byproducts.

Industrial-Scale Production

Continuous Flow Synthesis

  • Reactors : Microfluidic systems with immobilized AlCl₃ catalysts.

  • Throughput : 5 kg/day with 85% yield.

Green Chemistry Approaches

  • Solvent-Free Acylation : Ball milling with K₂CO₃ achieves 70% yield.

  • Biocatalysts : Lipase-mediated acyl transfer reduces waste.

Emerging Methodologies

Photoredox Catalysis

Visible-light-driven C–H activation enables direct coupling of thiophene with the amine core:

  • Catalyst : Ir(ppy)₃ (2 mol%) under blue LEDs.

  • Yield : 50–60% (pilot scale).

Electrochemical Synthesis

Anodic oxidation of thiophene-3-carboxylic acid generates acyl radicals, which couple with the amine:

  • Conditions : Graphite electrodes, 0.1 M NBu₄PF₆ in acetonitrile.

  • Yield : 68% .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can be subjected to oxidation reactions, altering functional groups within its structure.

  • Reduction: : Reduction reactions often target the methanone moiety, converting it into various reduced forms like alcohols or amines.

  • Substitution: : Both the thiophene and pyrrolidine rings can undergo substitution reactions, leading to a plethora of derivative compounds.

Common Reagents and Conditions

  • Oxidation: : Manganese dioxide, chromium trioxide, potassium permanganate.

  • Reduction: : Hydrogen gas with catalysts (Pd, Pt), sodium borohydride, lithium aluminum hydride.

  • Substitution: : Halogenating agents, electrophilic reagents, nucleophiles.

Major Products

Depending on the reaction and conditions, major products vary widely. For example, oxidation may produce carboxylic acids, while reduction could yield corresponding alcohols or amines.

Scientific Research Applications

In Chemistry

The compound's unique structure makes it a valuable candidate in the synthesis of novel organic materials. It is often studied for its potential in creating new polymers and complex organic frameworks.

In Biology and Medicine

Research indicates potential applications in pharmacology due to the compound's bioactive nature. It's studied for its therapeutic potential in treating neurological disorders and as a pharmacophore in drug design.

In Industry

This compound is explored in the development of advanced materials, including organic semiconductors and functionalized polymers, which have applications in electronic devices and materials science.

Mechanism of Action

Molecular Targets and Pathways

The compound's interaction with biological systems involves binding to specific enzymes and receptors. Research indicates that it can modulate neurotransmitter pathways, thus showing promise in neuropharmacology. Its mechanism of action often involves interactions at the molecular level with proteins and nucleic acids.

Comparison with Similar Compounds

Key Findings and Implications

Heterocyclic substituents dictate electronic and steric properties. Thiophene offers moderate lipophilicity, while furan (Compound A) reduces it, and phenyl-triazole (Compound B) enhances target specificity.

Extended pharmacophores (e.g., pyridine in Compound C) improve potency against enzymes like Autotaxin .

Stereochemistry is critical: The (3aR,6aS) configuration in Compound A ensures optimal receptor fit .

Biological Activity

The compound (Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(thiophen-3-yl)methanone is a complex organic molecule with significant potential in medicinal chemistry. Its structural uniqueness, characterized by a hexahydropyrrolo ring fused with a thiophene moiety, suggests diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₁₂H₁₅N₃O
  • Molecular Weight : 217.27 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Notably, it has been investigated for its role as an agonist at the nociceptin/orphanin FQ peptide (NOP) receptor, which is implicated in pain modulation. Research indicates that this compound exhibits potent analgesic properties in neuropathic pain models, demonstrating dose-dependent inhibition of mechanical allodynia in animal studies .

Biological Activity Overview

Activity Description
Analgesic Effects Exhibits potent analgesic properties by acting on NOP receptors, reducing pain perception in neuropathic models .
Metabolic Stability Shows robust metabolic stability with minimal interaction with hERG potassium ion channels, indicating safety .
Selectivity Demonstrates selectivity for NOP receptors over other opioid receptors, reducing the risk of typical opioid side effects .

Case Studies and Research Findings

  • Neuropathic Pain Model :
    • A study conducted on chronic constriction injury-induced neuropathic pain in rats revealed that the compound significantly reduced pain sensitivity. The results indicated a strong correlation between dosage and analgesic effect, suggesting its potential as a new class analgesic .
  • Structure-Activity Relationship (SAR) :
    • Investigations into the SAR of related compounds have highlighted the importance of the hexahydropyrrolo structure in enhancing receptor binding affinity and selectivity for NOP receptors. Variations in substituents on the thiophene ring have also been shown to affect biological activity significantly .
  • Safety Profile :
    • The compound's interaction with hERG channels was evaluated to assess cardiac safety. It was found to have low affinity for these channels, which is crucial for minimizing cardiovascular risks associated with new analgesics .

Q & A

Q. Validation of Intermediates :

  • Spectroscopy : 1H^{1}\text{H}/13C^{13}\text{C} NMR for tracking regioselectivity; IR for functional group analysis.
  • X-ray crystallography : Resolves stereochemical ambiguities in fused-ring systems .
  • Chromatography : HPLC or GC-MS to assess purity post-recrystallization (e.g., ethanol or methanol) .

Basic: Which analytical techniques are critical for confirming structural integrity and purity?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula via exact mass matching (±5 ppm tolerance).
  • Multinuclear NMR : 19F^{19}\text{F} NMR (if fluorinated analogs exist) and 1H^{1}\text{H}-15N^{15}\text{N} HMBC for nitrogen-environment mapping .
  • X-ray Diffraction : Resolves conformational isomerism in crystalline intermediates .
  • HPLC-PDA : Detects impurities at <0.1% levels using reverse-phase C18 columns (e.g., acetonitrile/water gradients) .

Advanced: How do steric/electronic factors in reactants influence regioselectivity during cyclization?

Methodological Answer:

  • Steric Effects : Bulky substituents (e.g., i-PrCN) terminate zirconium-mediated couplings early, yielding monosubstituted pyrroles instead of fused heterocycles .
  • Electronic Effects : Electron-deficient nitriles (e.g., CF₃CN) accelerate C≡N bond cleavage in multi-component reactions, favoring pyrrolo[3,2-d]pyridazines .
  • Metal Coordination : Pd(0) catalysts promote cis-silirane-to-silirene rearrangements, while Cu(I) favors azasilacyclopentadiene formation via Si–C bond insertion .

Q. Experimental Design :

  • Substituent Screening : Compare yields of cyclized products using nitriles with varying steric bulk (e.g., MeCN vs. t-BuCN).
  • Kinetic Studies : Monitor reaction progress via in situ FTIR to identify rate-limiting steps.

Advanced: How do Pd vs. Rh catalysts lead to divergent outcomes in hexahydropyrrolopyrrole synthesis?

Methodological Answer:

  • Palladium Catalysis : Enables C–Si bond activation for intramolecular coupling (e.g., benzosilolo[2,3-b]indoles) with high functional group tolerance .
  • Rhodium Catalysis : Cleaves robust trialkylsilyl groups under mild conditions, enabling benzosilole formation without harsh reagents .

Q. Mechanistic Divergence :

  • Pd Pathways : Oxidative addition of aryl halides followed by transmetallation with silyl intermediates .
  • Rh Pathways : σ-Si–C bond activation via oxidative addition, followed by alkyne insertion .

Q. Case Study :

  • Pd-catalyzed synthesis of α-alkynyl indoles achieves 85% yield, while Rh yields 72% benzosiloles under comparable conditions .

Advanced: How to resolve contradictions between crystallographic data and computational conformational predictions?

Methodological Answer:

  • Dynamic NMR : Detects conformational exchange in solution (e.g., coalescence temperature analysis) .
  • DFT Calculations : Compare energy landscapes of possible conformers (B3LYP/6-311+G(d,p)) with experimental X-ray data .
  • Variable-Temperature XRD : Captures temperature-dependent conformational shifts in crystals .

Example :
A study on silacyclobutene-containing π-systems revealed discrepancies between calculated (DFT) and observed (XRD) dihedral angles (±5°), attributed to crystal packing forces .

Advanced: How can isotopic labeling elucidate rate-determining steps in de novo synthesis?

Methodological Answer:

  • Deuterium Labeling : Introduce 2H^{2}\text{H} at α-positions of thiophene or pyrrolidine to study H/D exchange kinetics via 1H^{1}\text{H} NMR .
  • 13C^{13}\text{C} Tracing : Track carbonyl group migration in multi-component reactions using 13C^{13}\text{C}-labeled nitriles .
  • KIE Studies : Measure kinetic isotope effects (kHk_{\text{H}}/kD>2k_{\text{D}} > 2) to identify proton-transfer steps .

Case Study :
In silacyclopropane ring-opening reactions, kHk_{\text{H}}/kD=3.2k_{\text{D}} = 3.2 confirmed C–H bond cleavage as the rate-determining step .

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